molecular formula C10H22ClNO2 B1167918 H-Ile-OtBu.HCl CAS No. 119483-46-4

H-Ile-OtBu.HCl

Cat. No.: B1167918
CAS No.: 119483-46-4
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-WLYNEOFISA-N
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Description

L-Isoleucine tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is used in the pharmaceutical industry and is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride . The InChI Key is IFRYMHOZFAPYPJ-HAGKNZRZNA-N . The SMILES representation is Cl.CCC@HC@HC(=O)OC©©C .


Physical and Chemical Properties Analysis

L-Isoleucine tert-Butyl Ester Hydrochloride is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a molecular weight of 223.74 . It is soluble in water and has a specific rotation of +13.0 to +17.0 degrees (C=1, H2O) . Its melting point is 160 °C .

Scientific Research Applications

  • L-Isoleucine tert-Butyl Ester Hydrochloride is used in the synthesis of various compounds. For instance, it is involved in the synthesis of glycyrrhizic acid amino acid conjugates, which are of interest due to their biological properties (Baltina, Fairushina, & Baltina, 2016).

  • It plays a role in the study of enzyme kinetics and biochemical pathways. For example, research on the serum-catalyzed hydrolysis of metronidazole amino acid esters, including those derived from L-Isoleucine, provides insights into the interaction of these esters with enzymes (Cho & Haynes, 1985).

  • This compound is also significant in the field of organic synthesis. For example, the study of enantioselective alkylation of certain acid esters, including those derived from L-Isoleucine tert-Butyl Ester Hydrochloride, contributes to the development of new synthetic methods (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

  • It is also used in the synthesis of peptides and other bioactive molecules. For instance, research on the synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which involves the use of tert-butyloxycarbonyl amino protecting groups, highlights its utility in peptide synthesis (Haidukevich et al., 2019).

Safety and Hazards

This compound is air sensitive and incompatible with strong oxidizing agents . It’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it .

Properties

CAS No.

119483-46-4

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1

InChI Key

IFRYMHOZFAPYPJ-WLYNEOFISA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl

SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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